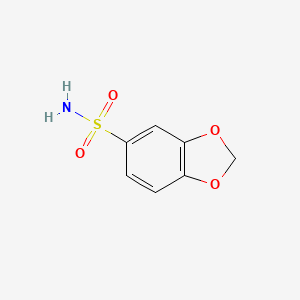

1,3-Benzodioxole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967248 | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-49-2 | |

| Record name | 3,4-Methylenedioxyphenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole 5 Sulfonamide and Its Derivatives

Direct Synthesis Routes for 1,3-Benzodioxole-5-sulfonamide

The direct synthesis of this compound can be achieved through a couple of primary routes, each starting from the readily available 1,3-benzodioxole (B145889).

Sulfonation of 1,3-Benzodioxole and Subsequent Conversion

One common method involves the direct sulfonation of 1,3-benzodioxole to produce 1,3-benzodioxole-5-sulfonic acid. google.com This intermediate is then converted to the corresponding sulfonyl chloride, which is subsequently reacted with ammonia (B1221849) or an ammonia equivalent to yield the final sulfonamide. google.com A process for preparing bicyclic aromatic sulfonamides, such as this compound, involves reacting the starting bicyclic aromatic compound with a sulfur trioxide-N,N-dimethylformamide complex. google.com This is followed by the addition of a thionyl halide and then an ammonolysis or amination reaction. google.com

Preparation from 1,3-Benzodioxole-5-sulfonyl Chloride

A more direct route to this compound starts with the pre-synthesized 1,3-benzodioxole-5-sulfonyl chloride. google.comthermofisher.com This sulfonyl chloride is a key intermediate that can be prepared by reacting 1,3-benzodioxole with a sulfur trioxide complex in a water-immiscible, non-reactive solvent. google.com The resulting product can then be converted to the sulfonamide. google.com The reaction of 1,3-benzodioxole-5-sulfonyl chloride with an amine is a preferred method, often resulting in high yields. google.com

Functionalization and Derivatization Strategies of the Sulfonamide Moiety

The sulfonamide group of this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions. These reactions introduce alkyl or aryl groups onto the sulfonamide nitrogen, leading to a wide array of substituted derivatives.

N-Alkylation: This can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua Another approach involves the use of alcohols as alkylating agents under catalytic conditions, which is considered a more environmentally friendly method. ionike.com For instance, iron(II) chloride has been used as a catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

N-Arylation: The introduction of an aryl group can be accomplished through copper-catalyzed reactions with arylboronic acids in water, offering a method that avoids toxic materials and simplifies workup. organic-chemistry.org Palladium-catalyzed methods are also employed for the N-arylation of sulfonamides. cmu.edu

Formation of Sulfonamide Schiff Bases

Schiff bases are formed by the condensation reaction between a primary amine, such as the one in a sulfonamide, and an aldehyde or ketone. aaup.eduijpsdronline.comnih.govresearchgate.net This reaction results in the formation of an imine or azomethine group (-C=N-). Sulfonamide-derived Schiff bases have garnered significant interest due to their biological properties. nih.gov The synthesis typically involves reacting the sulfonamide with a suitable aldehyde, often in the presence of a catalyst and with heating. aaup.eduijpsdronline.com

A study focused on the synthesis of benzenesulfonamide-based Schiff base derivatives with various substituents reported their antiproliferative activities against human cancer cell lines. nih.gov The structures of these synthesized compounds were confirmed using various spectroscopic methods. nih.gov

Hybrid Compound Synthesis Incorporating Diverse Heterocyclic Systems

The this compound scaffold can be integrated with various heterocyclic systems to create hybrid molecules with potentially synergistic or novel biological activities. dergipark.org.tr This molecular hybridization is a common strategy in drug design. dergipark.org.tr

Pyrazoline Hybrids: Benzo[d] aaup.eduijpsdronline.comdioxole-based pyrazoline sulfonamides have been synthesized and investigated for their biological effects. tandfonline.com The synthesis often involves the reaction of chalcones with a sulfonamide-containing hydrazine (B178648) derivative. tandfonline.com

Thiazole (B1198619) Hybrids: The synthesis of thiazole-containing sulfonamides can be achieved through various synthetic routes. acs.orgnih.gov For example, the condensation of a thioamide derivative with a phenacyl bromide can yield a thiazole ring, which can then be linked to the this compound core. acs.org

Other Heterocyclic Systems: The 1,3-benzodioxole moiety has been incorporated into a variety of other heterocyclic structures, including triazoles and oxadiazoles. worldresearchersassociations.comnih.gov For instance, new derivatives of 1,3-benzodioxole containing a 1,2,3-triazole ring have been prepared using click chemistry, followed by Suzuki-Miyaura coupling reactions to introduce further diversity. worldresearchersassociations.com

Benzodioxole Ring Modification and Substituent Introduction

Modification of the 1,3-benzodioxole ring is fundamental to creating a library of derivatives. The strategic introduction of various substituents allows for the fine-tuning of the molecule's physicochemical and biological properties.

The inherent electronic properties of the 1,3-benzodioxole system dictate the strategy for substituent introduction. The dioxole oxygen atoms act as electron-donating groups, activating the aromatic ring and typically directing electrophilic aromatic substitution to the 5-position. wikipedia.org Common electrophilic substitution reactions include:

Halogenation: Bromination using reagents like bromine in the presence of a Lewis acid (e.g., FeBr₃) can introduce a bromine atom at the 5-position. wikipedia.org

Nitration: The introduction of a nitro group is achieved by reacting 1,3-benzodioxole with a mixture of nitric acid and sulfuric acid at controlled low temperatures. wikipedia.org

The nature of the substituents plays a crucial role in the reactivity of the ring. The introduction of electron-donating groups, such as methoxy (B1213986) substituents, can increase the reactivity of the benzodioxole system. researchgate.netchemrxiv.org Conversely, electron-withdrawing groups can deactivate the ring toward further substitution. chemrxiv.org This modulation of electronic properties is a key strategy in the multi-step synthesis of complex derivatives. For instance, a halogen atom, once introduced, can serve as a handle for subsequent functionalization through cross-coupling reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is particularly prominent in the synthesis of benzodioxole derivatives. nih.govresearchgate.net This reaction typically involves the coupling of a halogenated benzodioxole (e.g., a bromo-benzodioxole derivative) with a boronic acid or its ester. nih.govgoogle.com

A general scheme involves reacting a bromo-benzodioxole intermediate with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, a ligand, and a base. nih.gov The synthesis of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring has been achieved using this method. nih.gov The starting material, 1-((6-bromobenzo[d] nih.govgoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, was successfully coupled with a wide range of aryl boronic acids. nih.gov

Optimization of the Suzuki-Miyaura reaction is critical for achieving high yields. Key parameters include the choice of catalyst, base, and solvent. koreascience.kr A study optimizing the coupling of phenylboronic acid with a brominated benzodioxole derivative found that a combination of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and dioxane as the solvent provided the best results. koreascience.kr

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 51 |

| 2 | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 45 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 35 |

| 4 | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile (B52724)/H₂O | 30 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 59 |

| 6 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 55 |

| 7 | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 48 |

| 8 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 42 |

| 9 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 53 |

Strategic Introduction of Substituents on the Benzodioxole Ring

Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is crucial, as the stereochemistry of a molecule often dictates its interaction with biological targets. Several stereoselective strategies can be employed to synthesize enantiomerically pure or enriched compounds. wikipedia.org

Chiral Auxiliaries : A common strategy involves the temporary attachment of a chiral auxiliary to a prochiral benzodioxole precursor. wikipedia.orgsigmaaldrich.com The auxiliary, such as a pseudoephedrine or an oxazolidinone, directs a subsequent reaction, like an alkylation or aldol (B89426) reaction, to proceed with high diastereoselectivity. wikipedia.org For example, a chiral methylbenzylamine can be reacted with a ketone on a benzodioxole derivative to form a diastereomeric imine, which is then stereoselectively reduced. google.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Enzymatic Resolution : Biocatalysis offers a highly selective method for resolving racemic mixtures. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. researchgate.net For instance, the enzyme Amano Lipase PS has been used for the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol. researchgate.net This process selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting one (as the alcohol). researchgate.net

Chiral Pool Synthesis : This approach utilizes readily available and inexpensive enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. nih.gov For example, (S)-ethyl lactate (B86563) has been used as a chiral precursor to synthesize a chiral aldehyde, which then serves as a key building block for a range of chiral 1,4-benzodioxane (B1196944) lignans. nih.gov A similar strategy could be adapted for benzodioxole derivatives.

Asymmetric Catalysis : A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, can generate large quantities of an enantiomerically enriched product. An example is the asymmetric reduction of a ketone, which can establish a chiral center early in a synthetic sequence. google.com

Chiral Chromatography : For cases where a racemic mixture is synthesized, separation of the enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method has been successfully used to resolve the enantiomers of spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]. nih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

Adopting green chemistry principles in the synthesis of this compound and its derivatives is essential for minimizing environmental impact.

One sustainable approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. researchgate.net The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation, using polyphosphoric acid as both a catalyst and solvent. researchgate.net

Electrochemical synthesis represents another green methodology. A one-step synthesis of sulfonamides directly from arenes (such as 1,3-benzodioxole), sulfur dioxide, and an amine has been developed. google.com This method avoids the prefunctionalization of the aromatic ring and the use of moisture-sensitive sulfonyl chlorides, which are traditionally used. google.com The reaction proceeds via electrochemical C-H activation, and a benzodioxole derivative was successfully converted to its corresponding sulfonamide in a 42% yield using this protocol. google.com

The choice of solvent is a key aspect of green chemistry. Whenever possible, hazardous organic solvents are replaced with more environmentally benign alternatives, such as water. The synthesis of sulfonamide derivatives has been successfully carried out in aqueous media. Solvent-free, or "neat," reaction conditions represent an ideal green methodology, and the sulfonylation of amines with arylsulfonyl chlorides has been achieved at room temperature without any solvent. Furthermore, metal-free synthetic routes are being developed, such as the three-component reaction of an aryldiazonium salt, sodium metabisulfite (B1197395) (as an SO₂ surrogate), and sodium azide (B81097) to form primary sulfonamides, avoiding the use of transition metal catalysts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Role of the Sulfonamide Functional Group in Molecular Interactions and Activity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, imparting a versatile range of interaction capabilities to a molecule. ontosight.ainih.gov This group is a "molecular chimera," capable of engaging in hydrogen bonding and interacting with less polar environments within proteins. ontosight.ai The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are critical for the binding of sulfonamide-containing molecules to biological targets, such as the active sites of enzymes. royalsocietypublishing.orgnih.gov

In many instances, the sulfonamide moiety is crucial for the compound's biological activity, which can span antibacterial, anticancer, and anti-inflammatory effects. ontosight.ai For example, sulfonamides are known to inhibit carbonic anhydrase by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule. nih.gov The geometry and electronic properties of the sulfonamide group, including the bond lengths and angles of the S-O and S-N bonds, are relatively conserved across different molecules, providing a stable platform for molecular design. royalsocietypublishing.org However, the orientation of the sulfamido group can differ based on its interactions with the active site, which in turn can influence inhibitory power. nih.gov While a potent hydrogen bond acceptor, the sulfonyl group also exhibits a hydrophobic character, frequently engaging in van der Waals interactions with nonpolar atoms in protein binding sites. acs.org

Influence of the 1,3-Benzodioxole (B145889) System on Compound Properties and Biological Recognition

The 1,3-benzodioxole ring system, also known as methylenedioxybenzene, is a prevalent scaffold in numerous biologically active compounds and plays a significant role in defining their properties. researchgate.nettandfonline.com Its incorporation into a molecular structure can enhance biological activity. researchgate.net

The metabolic fate of the 1,3-benzodioxole ring is a critical aspect of its influence. It is known to inhibit certain cytochrome P450 enzymes, which can slow down the metabolism of co-administered drugs, thereby extending their duration of action. mdpi.com This modulation of metabolism can significantly impact a compound's pharmacokinetic profile. The addition of substituents to the benzodioxole ring, such as methoxy (B1213986) or trifluoromethyl groups, can further fine-tune its lipophilicity and metabolic stability. For instance, fluorination is a common strategy to improve bioavailability.

The aromatic nature of the 1,3-benzodioxole ring system allows it to participate in π-π stacking interactions, a type of noncovalent interaction that is fundamental to molecular recognition processes in biological systems. encyclopedia.pub These interactions occur between aromatic rings and are important for the binding of ligands to proteins and the stability of biological macromolecules like DNA. encyclopedia.pub

In the context of drug design, π-π stacking interactions between a 1,3-benzodioxole moiety and aromatic amino acid residues (such as tryptophan, tyrosine, or phenylalanine) in a protein's binding site can significantly contribute to the binding affinity and selectivity of a compound. encyclopedia.pubresearchgate.net The interaction can be in a parallel-displaced (staggered) or T-shaped (perpendicular) orientation, which are generally more favorable than a direct sandwich-style stacking. encyclopedia.pub The strength of these interactions can be tuned by substituents on the aromatic ring, which alter the ring's electron density. researchgate.net

Contribution to Molecular Lipophilicity and Bioavailability Modulation

Impact of Substituents on Potency and Selectivity Profile

The potency and selectivity of compounds based on the 1,3-benzodioxole-5-sulfonamide scaffold can be extensively modified by introducing various substituents.

The nature and position of substituents on both the aromatic and aliphatic parts of the molecule can have profound effects on its biological activity.

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) and electron-donating groups (e.g., -OCH₃) alter the electronic distribution of the molecule. acs.org In some classes of compounds, derivatives with electron-withdrawing substituents on an aromatic ring have shown greater potency than those with electron-donating groups. acs.org For example, in a series of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazides, a derivative bearing a 2-hydroxy-3,5-dichlorophenyl group exhibited the highest antibacterial activity. researchgate.net

Positional Effects : The position of a substituent is also critical. For instance, in a study of chalcone-sulfonamide hybrids, ortho- and meta-methoxy substituents resulted in better activity compared to a para-methoxy group. acs.org

Steric Effects : The size and shape (steric bulk) of substituents can influence how a molecule fits into its biological target. In some cases, bulkier substituents can lead to enhanced potency. For example, adding a bromo substituent to the benzodioxole ring of certain chalcone-sulfonamide hybrids improved activity. acs.org In another study, the presence of bromine as a bulky substituent on a thiazolidinone ring attached to a 1,3-benzodioxole system was suggested to favor an increase in biological activity. nih.gov

The following table summarizes the effects of different substituents on the activity of various 1,3-benzodioxole derivatives based on findings from different studies.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

| Chalcone-Sulfonamide Hybrids | -Cl, -Br | Arylethenyl phenyl ring | More potent than electron-donating groups | acs.org |

| Chalcone-Sulfonamide Hybrids | -OCH₃ | ortho, meta vs. para | ortho and meta positions showed better activity | acs.org |

| Chalcone-Sulfonamide Hybrids | -Br | Benzodioxole ring | Improved activity | acs.org |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazides | 2-hydroxy-3,5-dichlorophenyl | Aryl group | Highest antibacterial activity in the series | researchgate.net |

| Benzodioxole-thiazolidinone derivatives | -Br | Thiazolidinone ring | Increased schistosomicidal activity | nih.gov |

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. The 1,3-benzodioxole ring itself is not perfectly planar, adopting a slightly puckered conformation, which can influence molecular recognition. acs.org

Conformational Analysis: The flexibility or rigidity of a molecule affects its binding affinity. For example, the structural conformation of a thiazolidinone derivative of 1,3-benzodioxole was considered responsible for its promising schistosomicidal activity. nih.gov Computational methods and X-ray crystallography are used to study these conformations and understand how they relate to biological activity. acs.org

Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.com

Classic and Non-Classic Bioisosteres: In the broader context of drug design, a phenolic hydroxyl group has been successfully replaced by a sulfonamide group, an example of non-classic bioisosterism. ufrj.br

Heterocyclic Rings as Bioisosteres: Heterocyclic rings like triazoles, oxadiazoles, or imidazoles are often used to replace amide or other functional groups to enhance metabolic stability and mimic hydrogen bonding patterns. drughunter.commdpi.com

Application in Sulfonamide Derivatives: In the design of acetylcholinesterase inhibitors, replacing a cycloketone and acylhydrazone with a sulfonylhydrazone moiety proved to be an effective bioisosteric substitution. researchgate.net

These strategies are integral to the process of lead optimization in drug discovery, allowing chemists to fine-tune the properties of a parent compound like this compound to create more effective and selective therapeutic agents. acs.org

Positional and Electronic Effects of Aromatic and Aliphatic Substituents

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the activity of novel analogues, thereby guiding the synthesis of more potent and selective molecules.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These techniques provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule influence its interaction with a biological target.

For instance, a 3D-QSAR study on a series of aryloxypropanolamine agonists provided a robust model for predicting biological activity. nih.gov While not directly involving this compound, the statistical validation of such models is critical and universally applicable. Key statistical parameters include the cross-validated correlation coefficient (q²), which should ideally be greater than 0.5 for a model with good internal predictive capacity, and the non-cross-validated correlation coefficient (r²), which indicates the model's descriptive power. nih.gov The difference between r² and q² should be minimal to avoid the risk of model overfitting. researchgate.net

In studies on sulfonamide inhibitors of carbonic anhydrase II, both ligand-based and receptor-based 3D-QSAR models were developed. The receptor-based models, which utilized bioactive conformations obtained from docking, showed superior statistical significance with q² values of 0.623 (CoMFA) and 0.562 (CoMSIA), and r² values of 0.986 and 0.987, respectively. nih.gov These models successfully predicted the activity of a test set of compounds, underscoring the predictive power of the approach. nih.gov Such studies have highlighted that for sulfonamides, the presence of specific substituents can be crucial for activity. nih.gov

Similarly, a 3D-QSAR analysis was conducted on 1,3-benzodioxole-pyrimidine derivatives designed as potential succinate (B1194679) dehydrogenase inhibitors, resulting in the establishment of both CoMFA and CoMSIA models to guide further optimization. acs.org

The following table exemplifies the kind of statistical results generated from CoMFA and CoMSIA studies, which are crucial for model validation.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-value | Field Contribution (%) Steric/Electrostatic |

| CoMFA | 0.623 | 0.986 | 0.123 | 145.2 | 55.4 / 44.6 |

| CoMSIA | 0.562 | 0.987 | 0.119 | 150.8 | 20.1 / 30.5 / 49.4 (S/E/H) |

This table is a representative example based on typical QSAR study outcomes and does not represent a specific study on this compound.

Chemoinformatics and Computational Profiling for SAR Elucidation

Chemoinformatics and computational profiling are essential for the early-stage assessment of drug candidates, providing predictions for absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioactivities. These in silico methods allow for the efficient screening of virtual libraries of compounds, prioritizing those with the most promising profiles for synthesis and further testing.

For derivatives based on the this compound scaffold, chemoinformatic tools are widely applied. Software like Molinspiration and SwissADME are used to calculate key molecular descriptors and predict drug-likeness based on rules such as Lipinski's Rule of Five (RO5). researchgate.net A chemoinformatic analysis of a series of synthesized benzene (B151609) sulfonamide derivatives, for example, confirmed that the designed compounds generally adhered to RO5, possessing fewer than 10 hydrogen bond acceptors (HBA) and 5 hydrogen bond donors (HBD), with acceptable logP values. nih.gov

A practical application of this approach is the rational design of novel compounds. For instance, N-(benzo[d] nih.govdioxol-5-ylmethyl)benzenesulfonamide was designed as a capsaicin (B1668287) analogue by replacing the vanillyl group with a bioisosteric 1,3-benzodioxole moiety and the amide bond with a sulfonamide linkage. researchgate.netiucr.org This rationally designed molecule demonstrated relevant cytotoxicity against the MCF7 breast cancer cell line. researchgate.netiucr.org

Computational profiling also includes molecular docking studies, which predict the binding orientation and affinity of a ligand to a target protein. Docking studies on sulfonamide derivatives have been used to elucidate binding modes with various enzymes, such as carbonic anhydrase and the GlcN-6-P synthase. nih.govresearchgate.net These studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are key to the molecule's activity. For example, in a study of F508del CFTR correctors, docking revealed that the two oxygen atoms of the benzodioxole core of an analogue formed hydrogen bonds with specific amino acid residues (K464 and T465). mdpi.com

The table below summarizes key chemoinformatic properties for a selection of compounds derived from or related to the 1,3-benzodioxole scaffold, illustrating the data used to assess their drug-like potential.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rule of Five Violations |

| This compound | 201.21 | 0.85 | 4 | 1 | 0 |

| N-(benzo[d] nih.govdioxol-5-ylmethyl)benzenesulfonamide | 291.32 | 2.50 | 4 | 1 | 0 |

| 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide | 345.38 | 2.65 | 5 | 1 | 0 |

| N-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylbenzenesulfonamide | 348.37 | 2.90 | 5 | 2 | 0 |

Data in this table is calculated based on compound structures and standard chemoinformatic prediction models.

Mechanistic Investigations at the Molecular and Cellular Level

Receptor Modulation and Ligand-Target Interaction Profiling (e.g., P2X4 and P2X7 Receptors)

P2X receptors are ATP-gated ion channels that are widely distributed in the central nervous system and immune cells. ebi.ac.uknih.gov Their overexpression and hyperactivity are linked to various pathophysiological states, including chronic pain, inflammation, and neurological disorders. ebi.ac.uknih.gov The P2X4 and P2X7 subtypes, in particular, have been identified as key modulators of inflammatory responses. plos.org

Derivatives of 1,3-benzodioxole (B145889) have been synthesized and evaluated as potent and selective antagonists of P2X receptors. In one significant study, a series of compounds based on 1,3-benzodioxole-5-carboxylic acid was investigated for P2X receptor inhibition. ebi.ac.uk The results showed high potency and selectivity for the human P2X4 (h-P2X4R) and P2X7 (h-P2X7R) receptor subtypes. ebi.ac.uk

A lead compound, 9o , was identified as a significant and selective antagonist for h-P2X4R with an IC₅₀ value of 0.039 ± 0.07 μM. ebi.ac.uk

Another compound, 9q , was the most potent and selective antagonist for h-P2X7R, with an IC₅₀ value of 0.018 ± 0.06 μM. ebi.ac.uk Both compounds were found to act via a non-competitive, negative allosteric mechanism. ebi.ac.uk

In a separate study, sulfonamide-tethered derivatives were also screened for inhibitory potential against P2X receptors. acs.org Among these, a derivative with a 3-chlorothiophene (B103000) substitution showed the highest potency towards the h-P2X4 receptor, with an IC₅₀ value of 1.61 ± 0.04 μM. acs.org These findings demonstrate that the 1,3-benzodioxole scaffold is a promising template for developing potent and selective modulators of P2X4 and P2X7 receptors for the potential treatment of pain and inflammatory conditions. ebi.ac.ukacs.org

Table 5: Inhibition of P2X4 and P2X7 Receptors by 1,3-Benzodioxole Derivatives

| Compound ID / Class | Target Receptor | 50% Inhibitory Concentration (IC₅₀) (µM) |

|---|---|---|

| Compound 9o ebi.ac.uk | h-P2X4R | 0.039 ± 0.07 |

| Compound 9q ebi.ac.uk | h-P2X7R | 0.018 ± 0.06 |

Elucidation of Molecular Pathways Affected by 1,3-Benzodioxole-5-sulfonamide Derivatives in Isolated Cellular Systems

Derivatives of this compound have been the subject of extensive research to understand their interactions within cellular environments. These investigations have revealed that their biological activities stem from the modulation of diverse and critical molecular pathways.

In the context of oncology, these compounds have shown potential by affecting several pathways crucial for cancer cell survival and proliferation. Some derivatives are understood to function as anticancer agents by inhibiting the mitochondrial membrane potential, a critical factor for the survival of tumor cells, particularly under conditions of glucose starvation. smolecule.com Other research points towards the involvement of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. smolecule.com Further studies indicate that certain 1,3-benzodioxole derivatives conjugated with arsenicals can inhibit the thioredoxin system, leading to an increase in oxidative stress and subsequently initiating apoptosis, or programmed cell death, in cancer cells. nih.gov Chalcone-sulfonamide hybrids have been observed to cause cell cycle arrest at the G1/S phase and to elevate levels of Nrf2 and reactive oxygen species (ROS) in colorectal carcinoma cells. acs.org

Beyond cancer, these derivatives have been explored for other therapeutic applications. In the field of neurodegenerative diseases, certain N-arylpiperazine derivatives incorporating a this compound structure have been designed as ligands for dopamine (B1211576) D2 and D3 receptors, which are key components in the pathophysiology of several neurological disorders. nih.gov In cardiovascular research, compounds such as Sitaxsentan, which contains a 1,3-benzodioxole moiety, act as endothelin receptor-A inhibitors, a pathway involved in pulmonary vascular hypertension. cerradopub.com.br

In agricultural science, specific N-(benzo[d] frontiersin.orgdioxol-5-yl) acetamide (B32628) derivatives have been identified as potent auxin receptor agonists. frontiersin.org These compounds influence plant development by targeting the auxin signaling pathway, specifically by interacting with the TIR1 auxin receptor. frontiersin.org A genome-wide transcriptome analysis of Oryza sativa (rice) roots treated with one such derivative, K-10, confirmed its auxin-like functions and provided insight into the mechanism of its root growth-promoting activity. frontiersin.org

Additionally, the 1,3-benzodioxole moiety has been identified as crucial for the activity of correctors of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. mdpi.com This suggests a role in modulating protein folding and trafficking pathways. mdpi.com

Biochemical Characterization of Specific Target Binding and Kinetic Parameters

Biochemical studies have successfully identified specific molecular targets for this compound derivatives and have quantified their binding affinities and inhibitory kinetics.

A prominent target for sulfonamide-bearing compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov The primary aromatic sulfonamide group is a well-established inhibitor of CA catalytic activity. acs.org Derivatives have been shown to inhibit various human (h) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. acs.orgnih.gov Kinetic studies have determined the inhibition constants (Kᵢ) for these interactions, revealing potent and sometimes selective inhibition. For instance, some benzenesulfonamide (B165840) derivatives exhibit subnanomolar inhibition constants against the primary target hCA IX, with Kᵢ values as low as 0.24 nM. nih.gov The inhibitory activity against different isoforms varies, with Kᵢ values ranging from the low nanomolar to the micromolar range. nih.govnih.gov

Table 1: Inhibition Constants (Kᵢ) of Sulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

This table presents a selection of kinetic data from multiple studies to illustrate the range of inhibitory activity. Compounds are referenced by their original study designations.

| Compound Class | Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

|---|---|---|---|---|---|---|

| Benzenesulfonamide | 27 (S-2,2) | 580.5 | 6.0 | 0.7 | 4.4 | nih.gov |

| Benzenesulfonamide | 32 (S-5,0) | 940.2 | 15.8 | 0.24 | 8.7 | nih.gov |

| Benzenesulfonamide | 33 (S-5,2) | 219.5 | 25.5 | 0.6 | 2.9 | nih.gov |

| Chalcone-Sulfonamide | 4a | 10.1 | 25.9 | 5.8 | 7.9 | acs.org |

| Chalcone-Sulfonamide | 4g | 9.8 | 33.4 | 8.8 | 6.1 | acs.org |

Another significant enzyme class targeted by these derivatives is the cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Chalcone (B49325) derivatives containing a 1,3-benzodioxole ring have been evaluated as cholinesterase inhibitors, with some showing Kᵢ values in the micromolar range. mdpi.com

Table 2: Inhibition Constants (Kᵢ) of 1,3-Benzodioxole Chalcone Derivatives Against Cholinesterases

| Compound | AChE Kᵢ (µM) | BChE Kᵢ (µM) | Reference |

|---|---|---|---|

| Thiophene-containing chalcone (54) | 40.4 | 9.8 | mdpi.com |

| Benzyloxy benzene-containing chalcone (55) | 44.5 | 11.2 | mdpi.com |

Furthermore, derivatives have been designed to target other specific enzymes. Novel 2-thiouracil-5-sulfonamides have shown inhibitory activity against 15-lipoxygenase (15-LOX), with IC₅₀ values demonstrating their potential as antioxidants. nih.gov Molecular docking studies of N-(benzo[d] frontiersin.orgdioxol-5-yl) acetamides confirmed binding to the auxin receptor TIR1, elucidating the structural basis for their agonist activity. frontiersin.org Similarly, docking studies have been used to investigate the binding modes of derivatives with dopamine D2 and D3 receptors and the epidermal growth factor receptor (EGFR) kinase domain. nih.govscirp.org In the case of CFTR correctors, the benzodioxole ring was found to be stabilized within a protein crevice via hydrogen bonds with specific amino acid residues, such as K1060. mdpi.com

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,3-benzodioxole-5-sulfonamide and its derivatives, docking simulations are instrumental in predicting their interactions with protein targets.

Researchers have employed molecular docking to understand how derivatives of this compound bind to various enzymes. For instance, studies have focused on its interaction with carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. tandfonline.comutrgv.edu Docking studies of benzo[d] researchgate.netdioxole-based pyrazoline sulfonamides against CAs have revealed key binding interactions, including hydrogen bonding and coordination with the zinc ion in the active site. tandfonline.comutrgv.edu These simulations help in identifying crucial amino acid residues involved in the binding, such as His94, His96, His119, Thr199, and Gln92, which are essential for inhibitory activity. utrgv.edu

Similarly, molecular docking has been applied to investigate the potential of 1,3-benzodioxole (B145889) derivatives as inhibitors of other enzymes like phosphodiesterase-4 (PDE4) and histone deacetylase (HDAC). plos.orgresearchgate.net In the case of PDE4, docking studies of a novel sulfonamide series revealed hydrogen bonding with residues like Tyr159 and His160, and interactions with a water molecule within the active site. plos.org For HDAC, a library of 1,3-benzodioxole-based compounds was designed and docked into HDAC class I family members, showing robust interactions with key active site amino acids. researchgate.net

The binding energies calculated from these simulations provide a quantitative measure of the affinity of the ligand for the protein, guiding the selection of the most promising candidates for further experimental evaluation. tandfonline.comresearchgate.net

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

| Pyrazoline sulfonamides | Carbonic Anhydrases (CAs) | His94, His96, His119, Thr199, Gln92 | High affinity | tandfonline.comutrgv.edu |

| Sulfonamide series | Phosphodiesterase-4 (PDE4) | Tyr159, His160, Cys358, His204 | Favorable binding energies | plos.org |

| Chalcone-sulfonamides | Histone Deacetylase (HDAC) | Key active site amino acids | Binding energies < -15 kJ/mol | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand within a protein's active site over time. This technique complements the static picture provided by molecular docking.

For derivatives of this compound, MD simulations have been used to assess the stability of the ligand-protein complex. For example, the crystal structure of an analogue, RPF151, was compared with its lowest-energy conformer obtained from molecular dynamics simulations, showing good corroboration between computational and experimental findings. researchgate.net This demonstrates the ability of MD simulations to accurately predict the three-dimensional arrangement of these molecules.

In studies of triazole benzene (B151609) sulfonamide derivatives as carbonic anhydrase IX inhibitors, MD simulations were performed to validate the stability of the top-binding complexes identified through docking. nih.gov These simulations, often run for nanoseconds, help in understanding the dynamic behavior of the ligand in the binding pocket and the persistence of key interactions. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the complex is often monitored during the simulation to assess its stability. tandfonline.com

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For a more accurate description of the electronic effects and reaction mechanisms, quantum mechanical (QM) and hybrid QM/MM methods are employed. These methods are computationally more intensive but provide a higher level of theory.

QM/MM calculations are particularly useful for studying enzymatic reactions where bond breaking and forming occur. In this approach, the reactive part of the system (e.g., the ligand and key active site residues) is treated with QM methods, while the rest of the protein and solvent are treated with classical molecular mechanics (MM). mpg.de This allows for a detailed investigation of the electronic rearrangements during the binding process or a chemical reaction.

While specific QM/MM studies solely on this compound are not extensively documented in the provided results, the general applicability of these methods to sulfonamide-containing enzyme inhibitors is well-established. Such calculations can elucidate the nature of the interactions between the sulfonamide group and the metal ion in metalloenzymes, for instance.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.netresearchgate.net

These calculations can determine various molecular properties, including the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO and LUMO energies are important indicators of a molecule's reactivity and kinetic stability. researchgate.net

Furthermore, theoretical calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net For instance, the vibrational frequencies of the SO2 group in sulfonamides can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com

Virtual Screening and In Silico Lead Optimization for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach, combined with lead optimization, is a powerful tool for discovering novel analogs of this compound.

In the context of carbonic anhydrase inhibitors, ligand-based virtual screening has been used to identify sulfonamide analogues with potential inhibitory activity. utrgv.edu This involves searching databases for compounds with structural similarity to known active inhibitors. The identified hits are then subjected to molecular docking and other in silico evaluations to prioritize them for experimental testing. utrgv.edunih.gov

Once a promising hit is identified, in silico lead optimization can be performed. This involves making virtual modifications to the lead compound's structure and evaluating the effect of these changes on its binding affinity and other properties. nih.govfrontiersin.org This iterative process of design, in silico evaluation, and synthesis can significantly accelerate the discovery of more potent and selective drug candidates.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of "1,3-Benzodioxole-5-sulfonamide." Each method provides unique insights into the compound's chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of "this compound."

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For "this compound," the spectrum would exhibit characteristic signals for the protons on the benzodioxole ring and the sulfonamide group. The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. rsc.org The two protons of the methylene (B1212753) group (-O-CH₂-O-) in the dioxole ring are expected to produce a distinct singlet at approximately δ 6.0 ppm. chemicalbook.com The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of "this compound" would show distinct signals for each unique carbon atom. Aromatic carbons are typically observed in the δ 110-160 ppm region. rsc.org The carbon of the methylene bridge in the dioxole ring is expected around δ 100-105 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Complex splitting pattern expected due to coupling. |

| Methylene Protons (-O-CH₂-O-) | ¹H NMR | ~6.0 | Typically a singlet. chemicalbook.com |

| Sulfonamide Protons (-SO₂NH₂) | ¹H NMR | Variable | Broad singlet, exchangeable with D₂O. rsc.org |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Multiple signals corresponding to the benzodioxole ring carbons. rsc.org |

| Methylene Carbon (-O-CH₂-O-) | ¹³C NMR | 100 - 105 | Characteristic signal for the dioxole group. chemicalbook.com |

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the assignment of signals and elucidating the complete molecular structure. nih.govscielo.br These methods are crucial for unambiguously connecting the protons to their directly attached carbons and identifying neighboring protons within the spin systems of the aromatic ring. acs.org

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. measurlabs.combioanalysis-zone.cominnovareacademics.in

In electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The predicted monoisotopic mass of C₇H₇NO₄S is 201.0096. uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

The fragmentation pattern in tandem MS (MS/MS) provides structural information. For sulfonamides, characteristic fragmentation includes the loss of SO₂ and cleavage at the S-N bond. researchgate.netnih.gov The benzodioxole moiety can also produce characteristic fragment ions, such as a fragment at m/z 135, corresponding to the benzodioxolyl cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Type | m/z (Predicted) | Technique | Significance |

| [M+H]⁺ | 202.0169 | HRMS | Confirms molecular weight and allows for elemental composition calculation. uni.lu |

| [M-H]⁻ | 200.0023 | HRMS | Provides complementary information on molecular weight. uni.lu |

| Fragment Ions | Variable | MS/MS | Reveals structural motifs, such as loss of SO₂ and characteristic benzodioxole fragments. researchgate.netnih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands.

The sulfonamide group gives rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide appears in the region of 3350–3250 cm⁻¹. rsc.org The benzodioxole group shows characteristic C-O-C asymmetric stretching vibrations around 1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. rsc.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 | rsc.org |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1310 | rsc.org |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1140 | rsc.org |

| Benzodioxole | C-O-C Asymmetric Stretch | ~1250 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to the π → π* transitions of the aromatic benzodioxole system. The presence of the sulfonamide group, an auxochrome, can influence the position and intensity of these absorption maxima. The analysis of UV-Vis spectra, while less structurally informative than NMR or MS, is valuable for quantitative analysis and for studying interactions with other molecules. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org For "this compound," a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

Studies on analogous sulfonamide derivatives reveal that the molecular conformation and crystal packing are governed by a network of intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, which often lead to the formation of supramolecular structures like layers or chains. researchgate.netiucr.org The geometry of the sulfonamide group and the planarity of the benzodioxole ring system are key structural features that can be accurately determined. iucr.org For example, in a related structure, the five-membered dioxole ring was found to adopt an envelope conformation. researchgate.net This technique is crucial for understanding the solid-state properties and intermolecular interactions of the compound. rsc.orgresearchgate.netscielo.br

Advanced Chromatographic Methods for Purity Analysis and Quantification

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sulfonamides. nih.govmdpi.com A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). bingol.edu.trnih.gov Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening and the analysis of complex samples. nih.govresearchgate.net

For complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, allowing for the reliable quantification of trace amounts of the compound. nih.govresearchgate.net Other advanced techniques like supercritical fluid chromatography (SFC) have also been explored for the separation of sulfonamides, offering an alternative to traditional liquid chromatography. oup.com These methods are vital for ensuring the purity of "this compound" for research applications, with purity levels often required to be ≥98%.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of sulfonamides, including this compound. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve the desired separation and quantification of the target analyte and any impurities.

Method Development:

The development of an HPLC method for this compound would typically involve the selection of an appropriate stationary phase, mobile phase composition, and detector. A reverse-phase (RP) approach is common for sulfonamide analysis. sielc.com For instance, a C18 column is frequently used due to its versatility in separating compounds with a range of polarities. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). nih.govnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the sulfonamide, which possesses acidic properties. A gradient elution program, where the proportion of the organic modifier is varied over time, is often employed to effectively separate compounds with differing polarities in a single run. nih.govgoogle.com

For example, a reverse-phase HPLC method for a related compound, 1,3-Benzodioxole-5-propanal, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 265 nm for some sulfonamides. imeko.info

Validation:

Once an HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the European Union Decision 2002/657/EC. nih.govimeko.info The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions at different concentrations and evaluating the correlation coefficient (R²) of the calibration curve. nih.govnih.gov For many sulfonamide analyses, R² values greater than 0.99 are achieved. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. nih.govmdpi.com Recoveries for sulfonamides in various matrices are often in the range of 77% to 121%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov RSD values are typically expected to be low, often below 15%. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is often estimated as three times the signal-to-noise ratio, while the LOQ is ten times the signal-to-noise ratio. researchgate.net For sulfonamides, LODs can range from the low µg/kg to the ng/g level, depending on the method and matrix. mdpi.comoup.com

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. imeko.info

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Parameters that may be varied include the pH of the mobile phase, flow rate, and column temperature. nih.gov

| Parameter | Typical Acceptance Criteria for Sulfonamide Analysis | Research Finding Example |

| Linearity (R²) | > 0.99 | R² > 0.995 for five sulfonamides in feed samples. nih.gov |

| Accuracy (Recovery) | 70-120% | 93.9-115.9% for sulfadiazine (B1682646) in milk. nih.gov |

| Precision (RSD) | < 15% | Intra-day and inter-day precision for five sulfonamides were in the range of 2.7–9.1% and 5.9–14.9%, respectively. nih.gov |

| LOD | Signal-to-Noise Ratio ≥ 3 | 3.0–12.3 µg/kg for nine sulfonamides in milk and beef. oup.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 10–43 µg/kg for nine sulfonamides in milk and beef. oup.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Separation

While HPLC is a primary tool, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and sometimes complementary approaches for the analysis of this compound, particularly in specific applications.

Gas Chromatography (GC):

GC is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of many sulfonamides, derivatization is often necessary to increase their volatility and thermal stability. nih.govnih.gov This process involves chemically modifying the analyte to make it suitable for GC analysis. For instance, methylation followed by reaction with pentafluoropropionic acid anhydride (B1165640) has been used to derivatize sulfonamides for GC-MS analysis. nih.gov

GC coupled with a mass spectrometer (GC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analytes. nih.gov The use of an atomic emission detector can also provide elemental information, which is useful for the identification of individual compounds in complex mixtures. nih.gov

Capillary Electrophoresis (CE):

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents. nih.govasianpubs.org

For the analysis of sulfonamides, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. nih.govnih.gov The separation is influenced by factors such as the pH of the buffer, the applied voltage, and the use of electrolyte modifiers. nih.gov Optimizing the buffer pH is crucial for achieving good separation of closely migrating sulfonamides. nih.gov The addition of organic modifiers like methanol or acetonitrile, or cyclodextrins, can enhance the resolution between peaks. nih.gov Detection in CE is often performed using a UV detector. nih.gov More sensitive detection can be achieved by coupling CE with laser-induced fluorescence detection after derivatization of the sulfonamides. asianpubs.org

| Technique | Principle | Application for Sulfonamides | Key Parameters to Optimize |

| Gas Chromatography (GC) | Separation based on partitioning between a stationary phase and a mobile gas phase. | Analysis of volatile and thermally stable derivatives of sulfonamides. nih.gov | Derivatization method, column temperature program, injector temperature. |

| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High-resolution separation of charged sulfonamide species. nih.gov | Buffer pH, applied voltage, electrolyte modifiers (e.g., organic solvents, cyclodextrins). nih.govnih.gov |

Chiral Analytical Methods for Enantiomeric Purity Assessment

For chiral compounds, the assessment of enantiomeric purity is a critical aspect of quality control, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. Although this compound itself is not chiral, it is a crucial building block for the synthesis of chiral drugs. Therefore, chiral analytical methods are essential for analyzing the enantiomeric purity of its derivatives.

The primary technique for chiral separation is chiral chromatography, most notably chiral HPLC. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the separation of a broad range of chiral compounds, including sulfonamide derivatives. researchgate.netnih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal enantiomeric resolution. For some sulfonamide derivatives, a Crownpak CR(+) column, which contains a chiral crown ether, has been shown to be effective for resolving enantiomers when using an acidic mobile phase. researchgate.netijpsonline.com The low pH of the mobile phase facilitates the formation of a complex between the primary amine of the analyte and the crown ether, enabling chiral recognition. ijpsonline.com

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing higher resolution and faster analysis times compared to HPLC. researchgate.netnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of an organic modifier. researchgate.net

The validation of a chiral analytical method includes the determination of the LOD and LOQ for the undesired enantiomer, as well as the assessment of linearity, accuracy, and precision for its quantification. researchgate.netijpsonline.com For example, in the analysis of a chiral sulfonamide, the LOD and LOQ for the S-enantiomer were found to be 0.084 µg/mL and 0.159 µg/mL, respectively. ijpsonline.com

| Technique | Chiral Selector | Principle of Separation | Example Application for a Sulfonamide Derivative |

| Chiral HPLC | Chiral Stationary Phase (e.g., Crownpak CR(+), polysaccharide-based) | Differential interaction (e.g., complexation, hydrogen bonding, dipole-dipole interactions) between the enantiomers and the CSP. ijpsonline.com | Resolution of the enantiomers of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide on a Crownpak CR(+) column. researchgate.netijpsonline.com |

| Chiral SFC | Chiral Stationary Phase (e.g., polysaccharide-based) | Similar to chiral HPLC, but with a supercritical fluid as the mobile phase, often leading to improved efficiency. researchgate.net | Isolation of enantiomers of novel sulfonamide derivatives with high purity (>98%). nih.gov |

| Chiral CE | Chiral Selector added to the buffer (e.g., cyclodextrins) | Formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different electrophoretic mobilities. | Enantioseparation of drugs and other chiral molecules. researchgate.net |

Biological Evaluation and Applications in Chemical Biology

In Vitro Antioxidant Activity Assessment

The antioxidant potential of 1,3-benzodioxole-5-sulfonamide derivatives has been investigated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

One study synthesized a series of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives and evaluated their antioxidant activity. researchgate.net Among the tested compounds, compound 3a demonstrated the most significant activity with an IC50 value of 21.44 µg/mL. researchgate.net Other derivatives, such as 3b , 3e , and 3f , also exhibited antioxidant potential with IC50 values of 96.07, 58.45, and 72.17 µg/mL, respectively. researchgate.net In comparison, the standard antioxidant agent Trolox had an IC50 of 1.93 µg/mL. researchgate.net This suggests that while these derivatives possess radical scavenging capabilities, they are less potent than the reference compound.

Another study on a new 1,3-benzodioxole (B145889) compound, Hypecoumic acid, isolated from Hypecoum erectum, showed moderate antioxidative activity in a DPPH-scavenging assay with an IC50 value of 86.3 ± 0.2 μM. mdpi.comnih.gov This highlights the inherent antioxidant potential of the 1,3-benzodioxole core structure.

Derivatives of 2-thiouracil-5-sulfonamide have also been assessed for their antioxidant properties through DPPH and hydrogen peroxide scavenging assays. nih.gov Many of these compounds showed remarkable free radical scavenging efficacy, with IC50 values against the DPPH radical ranging from 7.55 ± 1.70 μg/mL to 80.0 ± 0.70 μg/mL. nih.gov Specifically, thiazole (B1198619) 2-thiouracils and 2-thiouracil (B1096) thiosemicarbazones displayed potent antioxidant activities. nih.gov

| Compound/Derivative | Assay | IC50 Value | Reference |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide (3a) | DPPH | 21.44 µg/mL | researchgate.net |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide (3b) | DPPH | 96.07 µg/mL | researchgate.net |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide (3e) | DPPH | 58.45 µg/mL | researchgate.net |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide (3f) | DPPH | 72.17 µg/mL | researchgate.net |

| Hypecoumic acid | DPPH | 86.3 ± 0.2 μM | mdpi.comnih.gov |

| Thiazole 2-thiouracils | DPPH | Potent Activity | nih.gov |

| 2-Thiouracil thiosemicarbazones | DPPH | Potent Activity | nih.gov |

| Chalcones (from 2-thiouracil-5-sulfonamide) | DPPH | Moderate Activity | nih.gov |

In Vitro Antimicrobial Potential (Antibacterial, Antifungal, Larvicidal)

The this compound scaffold and its derivatives have been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

A series of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives were screened for their in vitro antibacterial activity by determining their minimum inhibitory concentration (MIC). researchgate.net The most potent compound, 5k , which contains a 2-hydroxy-3,5-dichlorophenyl group, showed moderate activity against several bacterial strains, including S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus. researchgate.net Its MIC values were comparable to the standard drug ciprofloxacin. researchgate.net Conversely, derivative 5g was found to be completely inactive. researchgate.net

In another study, a Schiff base derived from the condensation of 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide (Sulphamerazine) and 1,3-Benzodioxole-5-carbaldehyde (Piperonal) was synthesized and evaluated for its antimicrobial activity. uobasrah.edu.iq This new compound showed slight to intermediate activity against Klebsiella pneumoniae and Staphylococcus aureus but was inactive against Escherichia coli and Bacillus cereus. uobasrah.edu.iq However, it demonstrated good activity against all tested fungi, with the highest efficacy against Candida krusei and Aspergillus niger, and intermediate activity against Candida tropicalis, Candida albicans, and Aspergillus fumigatus. uobasrah.edu.iq

The inherent antimicrobial potential of the sulfonamide class of compounds is well-established, with their mechanism of action often involving the inhibition of folic acid synthesis in bacteria. ijpsjournal.comontosight.ainih.govmdpi.comscispace.com This makes them competitive antagonists of p-aminobenzoic acid (PABA). ijpsjournal.commdpi.comscispace.com The incorporation of the 1,3-benzodioxole moiety appears to modulate this activity. Many 1,3-benzodioxole-based compounds have been investigated as antibacterial and antifungal agents. researchgate.nettandfonline.com

| Compound/Derivative | Organism | Activity | Reference |

| 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide (5k) | S. typhi | Moderate (MIC: 11.92 ± 3.40 µmoles/L) | researchgate.net |

| E. coli | Moderate (MIC: 8.37 ± 2.22 µmoles/L) | researchgate.net | |

| P. aeruginosa | Moderate (MIC: 9.28 ± 2.31 µmoles/L) | researchgate.net | |

| B. subtilis | Moderate (MIC: 11.76 ± 1.30 µmoles/L) | researchgate.net | |

| S. aureus | Moderate (MIC: 10.30 ± 1.63 µmoles/L) | researchgate.net | |

| Schiff base of Sulphamerazine and Piperonal | K. pneumoniae | Slight to Intermediate | uobasrah.edu.iq |

| S. aureus | Slight to Intermediate | uobasrah.edu.iq | |

| E. coli | No Activity | uobasrah.edu.iq | |

| B. cereus | No Activity | uobasrah.edu.iq | |

| C. krusei | Good Activity | uobasrah.edu.iq | |

| A. niger | Good Activity | uobasrah.edu.iq | |

| C. tropicalis | Intermediate Activity | uobasrah.edu.iq | |

| C. albicans | Intermediate Activity | uobasrah.edu.iq | |

| A. fumigatus | Intermediate Activity | uobasrah.edu.iq |

Cytotoxicity Studies in Isolated Cancer Cell Lines and Other Cell Models

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of investigation, with many compounds showing promising anti-proliferative activity. The MTT assay is a commonly used colorimetric method to assess cell viability. nih.gov

A series of new azo-based sulfonamides were evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line. chemmethod.com Compounds 8h-j demonstrated the highest cytotoxic activity, with IC50 values of 0.18±0.008, 0.19±0.006, and 0.21±0.008 μM, respectively. chemmethod.com The presence of SO2-NH2 and SO2-morpholine systems, particularly the carbonyl group in these derivatives, was found to enhance their antitumor activity, making them more potent than the reference drug. chemmethod.com Notably, compound 8h was identified as the most effective due to its lower cytotoxic effect on the normal cell line (MCF-10) with an IC50 of 75.01±0.006 μM. chemmethod.com

In another study, novel benzenesulfonamides incorporating s-triazines were screened for their anticancer activity against a panel of sixty cancer cell lines. nih.gov Compound 12d showed the best activity against breast cancer (MDA-MB-468) with a growth inhibition percentage (GI%) of 62%. nih.gov The most active compounds, 12d and 12i , were further tested under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, showing significant cytotoxicity. nih.gov

The 1,3-benzodioxole nucleus is a structural feature present in several natural anticancer agents, which supports the investigation of its derivatives for antitumor properties. researchgate.net The cytotoxicity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. acs.org

| Compound/Derivative | Cell Line | Assay | IC50/GI% | Reference |

| Azo-based sulfonamide (8h) | MCF-7 (Breast Cancer) | MTT | 0.18 ± 0.008 μM | chemmethod.com |

| Azo-based sulfonamide (8i) | MCF-7 (Breast Cancer) | MTT | 0.19 ± 0.006 μM | chemmethod.com |

| Azo-based sulfonamide (8j) | MCF-7 (Breast Cancer) | MTT | 0.21 ± 0.008 μM | chemmethod.com |

| Benzenesulfonamide (B165840) with s-triazine (12d) | MDA-MB-468 (Breast Cancer) | NCI-60 Screen | GI% = 62% | nih.gov |

| Benzenesulfonamide with s-triazine (12d) | MDA-MB-468 (Breast Cancer, hypoxic) | MTT | IC50 = 3.99 ± 0.21 µM | nih.gov |

| Benzenesulfonamide with s-triazine (12i) | MDA-MB-468 (Breast Cancer, hypoxic) | MTT | IC50 = 1.48 ± 0.08 µM | nih.gov |

| Benzenesulfonamide with s-triazine (12d) | CCRF-CM (Leukemia, hypoxic) | MTT | IC50 = 4.51 ± 0.24 µM | nih.gov |

| Benzenesulfonamide with s-triazine (12i) | CCRF-CM (Leukemia, hypoxic) | MTT | IC50 = 9.83 ± 0.52 µM | nih.gov |

Utilization as Biochemical Probes for Target Identification and Validation

The this compound scaffold and its derivatives have potential applications as biochemical probes for identifying and validating molecular targets. Their ability to interact with specific biological molecules, such as enzymes and receptors, makes them valuable tools in chemical biology.

The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.commdpi.comresearchgate.net This well-defined interaction allows for the use of these compounds to probe the structure and function of this enzyme. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) is the basis for this competitive inhibition. ijpsjournal.comscispace.com

Furthermore, derivatives of this compound can be functionalized with reporter groups, such as fluorescent tags or biotin, to facilitate the identification of their binding partners through techniques like affinity chromatography and proteomics. The 1,3-benzodioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds, contributing to their binding affinity and specificity.

The use of these compounds as chemical probes can help elucidate biological pathways and identify novel drug targets. smolecule.com For instance, by studying the structure-activity relationships of a series of derivatives, researchers can map the binding pocket of a target protein and design more potent and selective inhibitors.

Applications as Scaffolds in Pre-clinical Drug Discovery Initiatives

The this compound core structure serves as a versatile scaffold in preclinical drug discovery, offering a foundation for the synthesis of diverse compound libraries with a wide range of biological activities. ontosight.aiijpsr.com The fused ring system of the 1,3-benzodioxole provides a rigid framework that can be readily functionalized, while the sulfonamide group is a well-established pharmacophore. researchgate.net

The synthetic accessibility of this scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. plos.orgresearchgate.nettsijournals.com For example, bioisosteric replacement of the urea (B33335) linkage with a sulfonamide group has been shown to improve metabolic stability. Introducing halogen substituents can enhance membrane permeability by increasing lipophilicity.

Numerous studies have demonstrated the potential of this scaffold in developing agents for various therapeutic areas. For instance, derivatives have been synthesized and investigated as antagonists for P2X receptors, which are implicated in chronic pain, inflammation, and cancer. nih.govebi.ac.uk In one such study, a derivative, 9q , was identified as a selective and potent antagonist for the h-P2X7R with an IC50 of 0.018 ± 0.06 μM. nih.govebi.ac.uk Another derivative, 9o , showed significant inhibitory potential for h-P2X4R with an IC50 of 0.039 ± 0.07 μM. nih.govebi.ac.uk

The broad spectrum of biological activities associated with this scaffold, including antimicrobial, anti-inflammatory, and anticancer properties, underscores its importance in the development of new therapeutic agents. ontosight.aiijpsr.com

Future Research Directions and Unexplored Potential

Development of Innovative Synthetic Pathways for Complex Analogs

The creation of diverse and intricate analogs of 1,3-benzodioxole-5-sulfonamide is fundamental to unlocking its full potential. While traditional synthetic methods have been effective, future efforts will likely concentrate on more advanced and efficient strategies.